molecular formula C16H9Cl2N3 B5580312 1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline

1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5580312
M. Wt: 314.2 g/mol
InChI Key: VNMPCEBFZRISNF-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C16H9Cl2N3 and its molecular weight is 314.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0173527 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Insights

The study of crystal structures of isomeric compounds related to 1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline reveals significant supramolecular arrangements through C-H⋯X, C-X⋯π, and π⋯π interactions, highlighting cage-type dimers and π(quinoline)⋯π(quinoline) interactions. These structural motifs are crucial for understanding the physical and chemical properties of such compounds (de Souza et al., 2015).

Anticancer Activity

Several derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, urea derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).

Antimicrobial Applications

Compounds incorporating the this compound scaffold have been synthesized and tested for antimicrobial and antifungal activities. Specific derivatives have shown potent antibacterial activity, suggesting their usefulness in developing new antimicrobial agents (Badran et al., 2003).

Synthetic Methodologies

Research into the synthesis of novel derivatives, including exploring reactions with chlorocarboxylic acid chlorides, contributes to expanding the chemical diversity and potential applications of these compounds. This work facilitates the development of new molecules with desirable biological activities (Chernyshev et al., 2014).

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3/c17-11-5-3-6-12(18)15(11)16-20-19-14-9-8-10-4-1-2-7-13(10)21(14)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMPCEBFZRISNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.